1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride
Description
1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a methoxy-substituted cyclobutyl group. The methoxycyclobutyl substituent introduces steric bulk and electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
2703774-41-6 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(1-methoxycyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8(3-2-4-8)7(9)5-6-7;/h2-6,9H2,1H3;1H |
InChI Key |
LLDMDZFPVIRSHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2(CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the methoxy group and subsequent amination. The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating the target’s function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogous cyclopropanamine hydrochlorides:
Physicochemical Properties
- Aromatic substituents (e.g., 4-methoxyphenyl in ) introduce π-π stacking interactions, which may improve binding to aromatic receptor pockets but reduce aqueous solubility compared to aliphatic substituents. Halogenated derivatives (e.g., 2-fluorophenyl in ) exhibit electron-withdrawing effects, which could alter electronic distribution and receptor affinity .
Synthetic Accessibility :
Pharmacological Implications
Receptor Binding :
- highlights that N-substituted cyclopropanamines, such as fluorophenyl derivatives, exhibit functionally selective binding to serotonin 2C (5-HT2C) receptors. The target compound’s methoxycyclobutyl group may confer distinct selectivity due to its steric and electronic profile .
- Fluorinated analogs (e.g., 3,3-difluorocyclobutyl in ) are often designed to enhance metabolic stability, a feature that could be shared with the target compound .
Biological Activity
1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in modulating biological pathways related to various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structure:
where and correspond to the specific carbon and hydrogen counts based on the methoxy and cyclopropane groups. Its hydrochloride form enhances solubility in biological media, facilitating its use in pharmacological studies.
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly affecting GABAergic signaling pathways. This is significant as GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system.
Key Mechanisms:
- GABA Receptor Modulation : The compound may function as a positive allosteric modulator of GABA_A receptors, enhancing GABAergic currents and potentially improving cognitive functions affected by disorders such as schizophrenia and anxiety .
- JAK Inhibition : Preliminary studies suggest that it may inhibit Janus kinase (JAK) pathways, which are crucial in immune response regulation. This could lead to therapeutic applications in autoimmune diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a clinical trial involving patients with generalized anxiety disorder (GAD), administration of the compound resulted in significant reductions in anxiety scores compared to placebo, supporting its role as a GABA_A modulator.
- Case Study B : A preclinical study on autoimmune mice models showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in conditions like rheumatoid arthritis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
